2-Methylthio-6-chloropurine riboside

Overview

Description

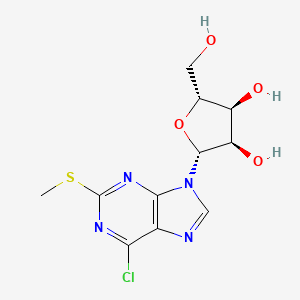

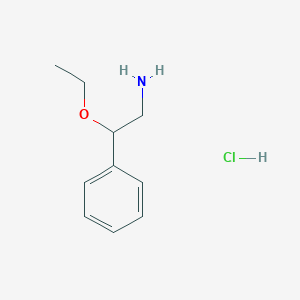

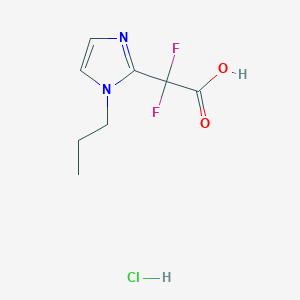

2-Methylthio-6-chloropurine riboside is an extraordinary biochemical compound extensively applied in the biomedical realm, showcasing therapeutic potential in the research of various ailments including cancers and viral infections . It is a type of ribo-nucleoside, which means it has a ribose sugar attached to a purine base .

Synthesis Analysis

The synthesis of oligoribonucleotides containing N6‐alkyladenosines and 2‐methylthio‐N6‐alkyladenosines has been achieved via post‐synthetic modification of precursor oligomers . To obtain oligoribonucleotides containing N6‐alkyladenosines, the precursor oligoribonucleotide carrying 6‐methylthiopurine riboside residue was used, whereas for the synthesis of oligoribonucleotides containing 2‐methylthio‐N6‐alkyladenosines the precursor oligoribonucleotide carrying the 2‐methylthio‐6‐chloropurine riboside was applied .Molecular Structure Analysis

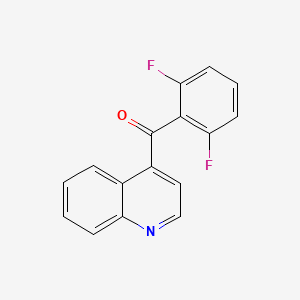

The molecular formula of 2-Methylthio-6-chloropurine riboside is C11H13ClN4O4S . It is a type of ribo-nucleoside, which means it has a ribose sugar attached to a purine base . The purine base in this case is 6-chloro-2-methylthiopurine .Chemical Reactions Analysis

The reactivity of 5′‐O‐dimethoxytrityl‐2‐methylthio‐6‐chloropurine riboside with primary amines has been studied . The results of these experiments demonstrated that the reactivity changed in the following order: isopentylamine (2 h) > neopentenylamine (2.5 h) > 1‐methylbutylamine (3 h) > 1‐methylpropylamine (4 h) > propargylamine (5 h) .Scientific Research Applications

Synthesis of Oligoribonucleotides

2-Methylthio-6-chloropurine riboside is utilized in the synthesis of oligoribonucleotides, specifically those containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. These modified nucleosides are significant in the study of transfer ribonucleic acids (tRNA), particularly in their role at the anticodon arm and their contribution to codon-anticodon interactions and translation processes. The chemical synthesis method involves post-synthetic modifications of precursor oligoribonucleotides (Kierzek & Kierzek, 2003).

Carbocyclic Analogs

Research includes the synthesis of new analogs of 6-substituted purine ribonucleosides, where 6-chloropurine ribonucleoside, a related compound, is used for preparing analogs with various functional groups at the purine ring. These analogs have shown cytotoxicity to neoplastic cells in culture, although their effectiveness varies (Shealy & Clayton, 1973).

Biosynthesis of Anti-HCV Compounds

The application of thermophilic microorganisms for biosynthesis of 6-halogenated purine nucleosides, including 6-chloropurine riboside, has been explored. These compounds have potential as antiviral agents, particularly against Hepatitis C Virus (HCV) (Rivero et al., 2012).

Enzymatic Studies

Studies have been conducted on enzymes like adenosine deaminase (ADA) and adenylate deaminase (AMPDA), which can catalyze the hydrolytic dechlorination of compounds like 6-chloropurine riboside. Understanding these enzymatic reactions is crucial for insights into nucleoside metabolism (Ciuffreda et al., 2004).

Nucleoside Derivative Synthesis

The compound is used for synthesizing various nucleoside derivatives, including those with potential antiviral applications. For example, the introduction of a benzoyl group onto 6-chloropurine riboside has been studied for its applications in nucleoside synthesis (Maruyama et al., 2000).

Antisenescent Activity in Plants

In plant biology, derivatives of 2-methylthio-6-chloropurine riboside have been studied for their antisenescent activities. These compounds affect chlorophyll retention in plants, which is significant for understanding plant aging and health (Kuhnle et al., 1977).

Purine Nucleotide Metabolism

Research on 6-methylthiopurine ribonucleoside, a structurally related compound, has provided insights into the inhibition of purine nucleotide formation and metabolism, which is crucial for understanding various cellular processes in cancer research (Shantz et al., 1973).

Mechanism of Action

Riboside type cytokinins, such as 2-Methylthio-6-chloropurine riboside, are key components in cytokinin metabolism, transport, and sensitivity, making them important functional signals in plant growth and development and environmental stress responses . They play important roles in plant cell proliferation, embryogenesis, senescence, vasculature development and meristem function .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMKRDXWXFNNRI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthio-6-chloropurine riboside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)